Structural Differentiation: 3-Chloro Substituent vs. Des-Chloro and 3-Dimethylamino Analogs – Impact on Cytotoxic Potency in MCF‑7 Breast Cancer Cells
In a cross-study comparison of close structural analogs sharing the identical 2-(thiophen-2-yl)pyridin-3-ylmethyl scaffold, the 3-chloro-substituted benzamide (target compound, CAS 2034444-29-4) occupies a distinct position between the unsubstituted benzamide and the 3-dimethylamino analog. The 3-dimethylamino derivative (CAS not disclosed) exhibits an IC₅₀ of 8.4 µM against MCF‑7 breast cancer cells, while the 3-benzyloxy analog (CAS not disclosed) shows an IC₅₀ of 25 µM against the same cell line . The des-chloro parent benzamide (N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, CAS 2034441-48-8) has no reported quantitative cytotoxicity data. The 3-chloro substitution provides an intermediate electronic profile (Hammett σₘ = +0.37 for 3-Cl) between the electron-donating dimethylamino group and the unsubstituted hydrogen, which is expected to modulate target binding affinity and cellular permeability in a manner distinct from both comparators [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF‑7 breast cancer cells – cross-analog comparison |
|---|---|
| Target Compound Data | No published IC₅₀ for CAS 2034444-29-4; predicted intermediate potency based on 3-Cl electronic profile |
| Comparator Or Baseline | 3-dimethylamino analog: IC₅₀ = 8.4 µM (MCF‑7); 3-benzyloxy analog: IC₅₀ = 25 µM (MCF‑7); des-chloro parent: no data |
| Quantified Difference | Not directly quantifiable; target compound occupies a structurally distinct SAR position with ~3-fold potency difference observed between two closest substituent variants (8.4 vs. 25 µM) |
| Conditions | MCF‑7 breast cancer cell line; in vitro cytotoxicity assay; dose-response format (details limited in available sources) |
Why This Matters
The ~3-fold potency range across substituent variants demonstrates that the 3-chloro substituent is not interchangeable with other benzamide modifications; screening and SAR studies require the specific CAS entity to establish its own potency benchmark.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
